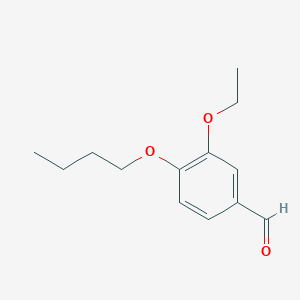

4-Butoxy-3-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

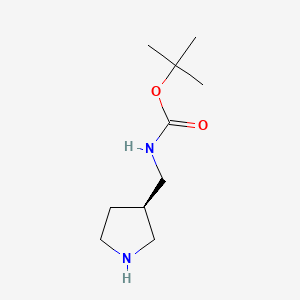

“4-Butoxy-3-ethoxybenzaldehyde” is a chemical compound with the linear formula C13H18O3 . It has a molecular weight of 222.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “4-Butoxy-3-ethoxybenzaldehyde” is 1S/C13H18O3/c1-3-5-8-16-12-7-6-11 (10-14)9-13 (12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 . The canonical SMILES representation is CCCCOC1=C (C=C (C=C1)C=O)OCC .

Physical And Chemical Properties Analysis

“4-Butoxy-3-ethoxybenzaldehyde” has a molecular weight of 222.28 g/mol . It has a complexity of 194 and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

- 4-Ethoxybenzaldehyde has been used in Raman spectroscopic studies to analyze molecular interactions in binary mixtures. The research focused on the concentration dependence of vibrational relaxation of the CO stretching band in different solvents, providing insights into the molecular dynamics of such compounds (Ramakrishnan et al., 2009).

Thermodynamic Studies

- The solubility and solution thermodynamics of related compounds like 4-hydroxybenzaldehyde in various solvents have been studied. These studies offer crucial data for understanding the dissolution behavior and potential applications in purification processes (Wang et al., 2017).

Vibrational Dynamics

- Insights into the vibrational dynamics of compounds such as 4-ethoxybenzaldehyde have been obtained using inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations. This research aids in understanding the molecular behavior in the solid state, which is valuable for various applications (Ribeiro-Claro et al., 2021).

Electrophilic Substitution Studies

- Studies have been conducted on the reductive electrophilic substitution of derivatives of related benzaldehydes, shedding light on chemical reactions and potential applications in synthetic chemistry (Azzena et al., 1992).

Synthesis Research

- Research on the synthesis of new derivatives from reactions involving compounds like 3-ethoxy-4-hydroxybenzaldehyde has been reported. These studies contribute to the development of new chemical entities and their potential applications (Yüksek et al., 2005).

Chemical Reactions and Properties

- Investigations into the demethylation and other chemical reactions of ethoxy-hydroxybenzaldehydes provide insights into their chemical properties and potential applications in organic synthesis (Ireland & Walba, 2003).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-tert-butoxy-3-oxobutanoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-butoxy-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSYUPPGUVAPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364490 |

Source

|

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-ethoxybenzaldehyde | |

CAS RN |

93567-90-9 |

Source

|

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)